molecular formula C6H5ClN2O2S B3220561 2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid CAS No. 1198306-44-3

2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid

Cat. No. B3220561
CAS RN: 1198306-44-3
M. Wt: 204.63 g/mol
InChI Key: SISWCDGSFQYXKC-UHFFFAOYSA-N
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Description

“2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C6H5ClN2O2S . It has a molecular weight of 204.64 g/mol . The compound is also known by other names such as “5-chloro-2-methylthio pyrimidine-4-carboxylic acid”, “5-chloro-2-methylsulfanyl pyrimidine-4-carboxylic acid”, and “4-pyrimidinecarboxylic acid, 5-chloro-2-methylthio” among others .


Molecular Structure Analysis

The InChI Key for “this compound” is SEPCYCDQJZTPHO-UHFFFAOYSA-N . The SMILES string representation is CSC1=NC=C (C (=N1)C (=O)O)Cl .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 204.64 g/mol .

Advantages and Limitations for Lab Experiments

One advantage of 2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid is its potential as a lead compound for the development of new DHODH inhibitors. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

For 2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid research include the development of new and more efficient synthesis methods, the optimization of its DHODH inhibitory activity, and the exploration of its potential as an anticancer and anti-inflammatory agent. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.

Scientific Research Applications

2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid has been used in scientific research as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. DHODH is a target for the treatment of cancer, autoimmune diseases, and viral infections. This compound has been shown to inhibit DHODH activity in vitro and in vivo, making it a potential lead compound for the development of new DHODH inhibitors.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-4-methylsulfanylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2S/c1-12-4-3(5(10)11)2-8-6(7)9-4/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISWCDGSFQYXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198306-44-3
Record name 2-chloro-4-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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